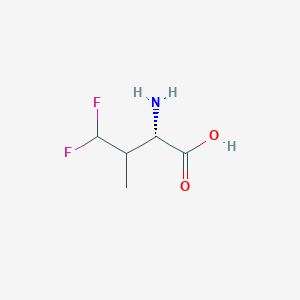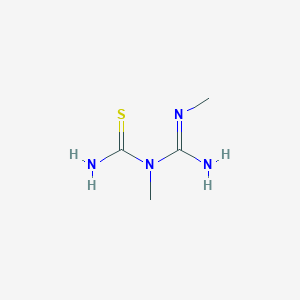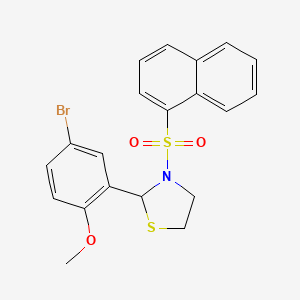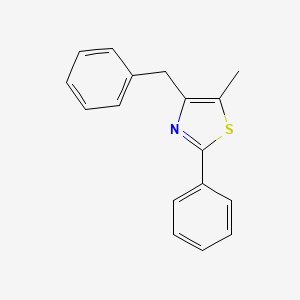
4-Benzyl-5-methyl-2-phenyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-5-methyl-2-phenyl-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-methyl-2-phenyl-1,3-thiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The general procedure includes the reaction of α-haloketones with thioamides under basic conditions. For this compound, the specific reactants might include benzyl bromide, acetophenone, and thiourea. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as silica-supported tungstosilisic acid, can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-5-methyl-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Various substituted thiazole derivatives
Applications De Recherche Scientifique
4-Benzyl-5-methyl-2-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-Benzyl-5-methyl-2-phenyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-5-methyl-1,3-thiazole: Lacks the benzyl substituent, which may affect its biological activity and chemical properties.
4-Benzyl-2-phenyl-1,3-thiazole:
5-Methyl-2-phenyl-1,3-thiazole: Missing the benzyl group, which can influence its interaction with biological targets.
Uniqueness
4-Benzyl-5-methyl-2-phenyl-1,3-thiazole is unique due to the presence of all three substituents (benzyl, methyl, and phenyl), which contribute to its distinct chemical and biological properties. This combination of substituents can enhance its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
389123-06-2 |
|---|---|
Formule moléculaire |
C17H15NS |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
4-benzyl-5-methyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C17H15NS/c1-13-16(12-14-8-4-2-5-9-14)18-17(19-13)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
Clé InChI |
CNTNRIZDVUQGRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)

![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
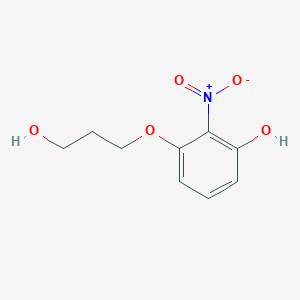
![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
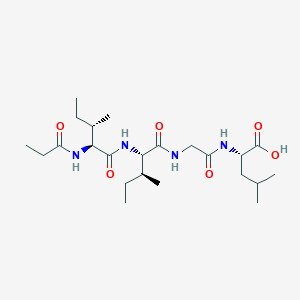
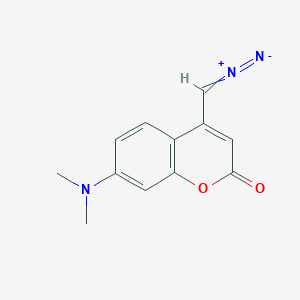
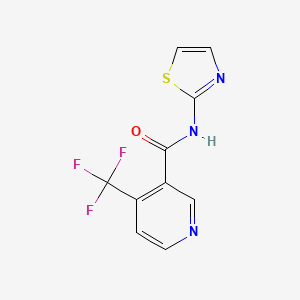
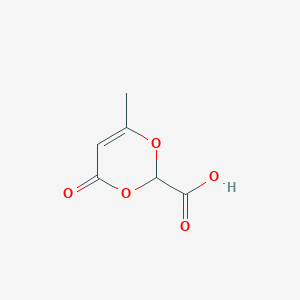
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)
